![molecular formula C34H70O2SSn B13761413 Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester CAS No. 61912-55-8](/img/structure/B13761413.png)
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester is a chemical compound with the molecular formula C34H70O2SSn and a molecular weight of 661.684 . This compound is known for its unique structure, which includes a trioctylstannyl group attached to a thioester linkage, making it a valuable compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester typically involves the acylation of thiols (thiolation). One efficient method for synthesizing thioesters is by reacting thiols with acyl chlorides or anhydrides in the presence of a base . For instance, the reaction of trioctylstannyl thiol with acetic anhydride in the presence of a base like pyridine can yield the desired thioester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trioctylstannyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of thioesters in enzymatic reactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester involves its interaction with molecular targets through its thioester linkage. The thioester group can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of new covalent bonds. This reactivity is crucial in enzymatic processes where thioesters serve as intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 2-ethylhexyl ester: A simpler ester with the molecular formula C10H20O2.
Thioacetic acid: A related thioester with the molecular formula C2H4OS.
Uniqueness
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester is unique due to the presence of the trioctylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where specific reactivity and stability are required.
Eigenschaften
CAS-Nummer |
61912-55-8 |
|---|---|
Molekularformel |
C34H70O2SSn |
Molekulargewicht |
661.7 g/mol |
IUPAC-Name |
2-ethylhexyl 2-trioctylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C8H17.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;3*1-3-5-7-8-6-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-8H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
LFQRPJAWBWYVRT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


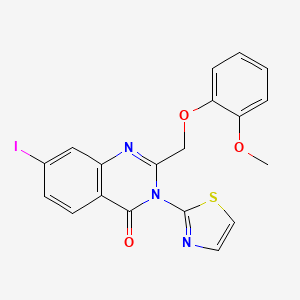

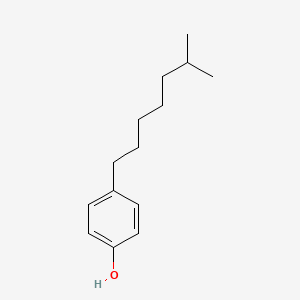
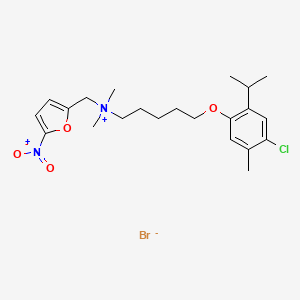
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
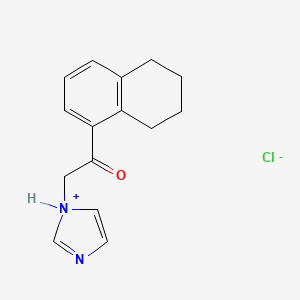
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
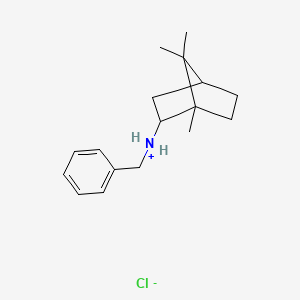
![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
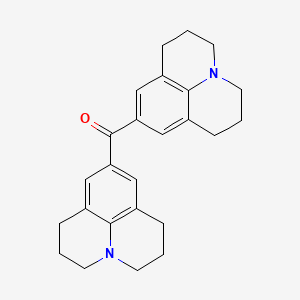
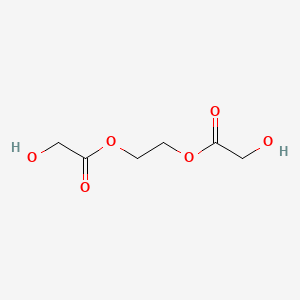


![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)
